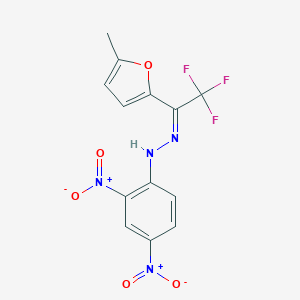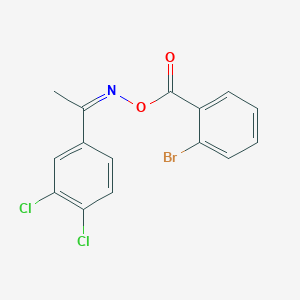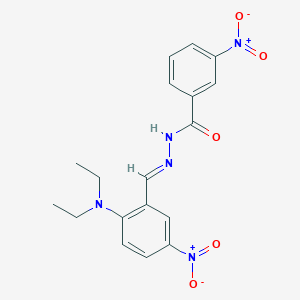
2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid” is a biochemical compound with the molecular formula C9H11NO2S . It’s used for proteomics research .
Synthesis Analysis
The synthesis of pyridine-containing compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C9H11NO2S . The molecular weight of this compound is 197.25 .Chemical Reactions Analysis
The chemical reactions involving 2-pyridyl derivatives can be challenging. This is particularly true for cross-coupling reactions, where 2-pyridyl organometallics are capricious coupling partners and 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.25 . More detailed properties such as melting point, boiling point, density, and others are not specified in the available resources.Scientific Research Applications
Synthesis of Functionalized Pyridines : This compound plays a role in the synthesis of functionalized pyridines. One study demonstrated its use in forming new Cl-substituted pyridines, showcasing its potential in creating various pyridine derivatives for multiple applications (Schmidt, Mordhorst, & Nieger, 2006).
Protecting Group for Carboxylic Acids : It has been used as a protecting group for methacrylic acid, illustrating its utility in polymer chemistry. The compound can be selectively removed after polymerization, either chemically under alkaline conditions or thermally, highlighting its versatility in materials science (Elladiou & Patrickios, 2012).
Crystal Structure Analysis : The compound has been analyzed for its crystal structure properties. One study investigated its crystal structure, revealing insights into the molecular interactions and bonding characteristics (Di, 2010).
Catalysis in Hydrogenation Reactions : It has been utilized in catalytic transfer hydrogenation of carbonyl compounds in water, demonstrating its role in facilitating chemical reactions, which is crucial in synthetic chemistry (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Formation of Cocrystals : The compound has contributed to the formation of ternary cocrystals, highlighting its significance in the study of molecular structures and interactions (Wzgarda-Raj, Książkiewicz, & Palusiak, 2021).
Synthesis of Hydrogels : It is used in the synthesis of polyampholyte hydrogels from double-cationic hydrogels. This illustrates its application in creating materials that respond to environmental changes like pH, which is important in biomedical and environmental applications (Pafiti, Elladiou, & Patrickios, 2014).
Anticorrosive Properties : This compound has been studied for its anticorrosive properties on mild steel in acidic mediums, showing its potential in protecting materials from corrosion (Zhang, Li, Wang, Liu, Gu, & Wu, 2018).
Future Directions
The future directions for “2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid” and similar compounds could involve further exploration of their potential biological activities. For instance, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds . Therefore, these compounds might be developed into novel drugs in the future .
Properties
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-5-9-4-2-3-6-11-9/h2-4,6,8H,5,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMQKHBWDSVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![3-nitro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B390729.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B390731.png)
![4-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390732.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B390734.png)

![2,6-bis({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B390737.png)

![N-(3-{[2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B390743.png)


![N-[3-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B390746.png)

